2-(2-Ethoxyanilino)-2-methylpropanamide
Description
2-(2-Ethoxyanilino)-2-methylpropanamide is an amide derivative featuring a 2-ethoxy-substituted anilino group attached to a methylpropanamide backbone.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(2-ethoxyanilino)-2-methylpropanamide |
InChI |
InChI=1S/C12H18N2O2/c1-4-16-10-8-6-5-7-9(10)14-12(2,3)11(13)15/h5-8,14H,4H2,1-3H3,(H2,13,15) |
InChI Key |
AJENBUMMUPXTJN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(C)(C)C(=O)N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(C)(C)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 2-(4-Ethoxyanilino)-2-phenyl-N-propylacetamide (): Substituent: Ethoxy group at the para position (4-ethoxy) vs. ortho (2-ethoxy) in the target compound. Functional Groups: Incorporates a phenyl group and N-propyl chain, increasing lipophilicity relative to the methylpropanamide group in the target compound .
- 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone (): Substituent: Methoxy (electron-donating) at the para position vs. ethoxy (larger, more lipophilic) in the target compound. Structural Impact: Methoxy substitution may enhance electronic conjugation but reduce steric bulk compared to ethoxy. The ketone group in this compound differs from the amide in 2-(2-Ethoxyanilino)-2-methylpropanamide, altering hydrogen-bonding capacity .
Hydrogen Bonding and Crystal Packing
- Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate (): Key Feature: Exhibits C–H···O hydrogen bonds (e.g., C9–H9···O4), critical for stabilizing its crystal structure. Comparison: Like the target compound, this analog relies on hydrogen bonding for molecular packing. However, the presence of dichlorophenoxy and dimethoxypyrimidinyl groups introduces additional steric and electronic complexity .
Data Table: Structural and Functional Comparisons
Key Research Findings
- Hydrogen Bonding : Amide and ester groups in analogs (e.g., ) facilitate intermolecular interactions, critical for crystallization and stability. The target compound’s amide group may similarly enhance solubility in polar solvents .
- Lipophilicity : Substituents like phenyl () or thiophene ( impurities) increase hydrophobicity, whereas methoxy/ethoxy groups balance polarity. The methylpropanamide group in the target compound likely offers intermediate lipophilicity .
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